molecular formula C9H12BrNS B13207497 N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine

N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine

Katalognummer: B13207497
Molekulargewicht: 246.17 g/mol
InChI-Schlüssel: IQHRVLLKFKDINW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine is a chemical compound with the molecular formula C₉H₁₂BrNS and a molecular weight of 246.17 g/mol . This compound features a cyclobutanamine moiety linked to a bromothiophene group, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine typically involves the reaction of 4-bromothiophene-3-carbaldehyde with cyclobutanamine under suitable conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene and cyclobutanamine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(4-Chlorothiophen-3-yl)methyl]cyclobutanamine
  • N-[(4-Fluorothiophen-3-yl)methyl]cyclobutanamine
  • N-[(4-Methylthiophen-3-yl)methyl]cyclobutanamine

Uniqueness

N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the thiophene and cyclobutanamine moieties imparts unique chemical and biological properties that are not observed in its analogs .

Eigenschaften

Molekularformel

C9H12BrNS

Molekulargewicht

246.17 g/mol

IUPAC-Name

N-[(4-bromothiophen-3-yl)methyl]cyclobutanamine

InChI

InChI=1S/C9H12BrNS/c10-9-6-12-5-7(9)4-11-8-2-1-3-8/h5-6,8,11H,1-4H2

InChI-Schlüssel

IQHRVLLKFKDINW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)NCC2=CSC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.